molecular formula C10H11N3O B2595746 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one CAS No. 215524-15-5

2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2595746
CAS No.: 215524-15-5
M. Wt: 189.218
InChI Key: SRXNPHFNGMIZQU-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one is a heterocyclic compound that features a phthalazinone core with an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phthalazinone core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2-(2-Aminoethyl)-1,2-dihydrophthalazin-1-one is unique due to its phthalazinone core, which imparts specific chemical properties and reactivity. This makes it a valuable compound for developing new materials and therapeutic agents.

Properties

IUPAC Name

2-(2-aminoethyl)phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-5-6-13-10(14)9-4-2-1-3-8(9)7-12-13/h1-4,7H,5-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXNPHFNGMIZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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